Comprehensive Technical Profiling of L-Alanine, N-nitro-, ethyl ester (9CI): Synthesis, Physicochemical Dynamics, and Application Potential
Comprehensive Technical Profiling of L-Alanine, N-nitro-, ethyl ester (9CI): Synthesis, Physicochemical Dynamics, and Application Potential
Executive Summary
In the landscape of organic nitrogen chemistry, N-nitroamino acids represent a highly specialized class of compounds characterized by the direct attachment of a nitro group to the amino nitrogen. L-Alanine, N-nitro-, ethyl ester (9CI) (CAS: 504439-37-6) is a critical derivative in this family[1]. By masking the carboxylic acid as an ethyl ester, the molecule achieves enhanced lipophilicity and stability compared to its free-acid counterpart[2]. As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic system. This whitepaper deconstructs the physicochemical properties, the causality behind its synthetic methodologies, and its advanced applications as a controlled Nitric Oxide (NO) donor and energetic precursor.
Physicochemical Profiling
Understanding the baseline metrics of L-Alanine, N-nitro-, ethyl ester is the first step in predicting its behavior in synthetic and biological systems. The electron-withdrawing nature of the N−NO2 group fundamentally alters the basicity of the amine, rendering the nitrogen essentially non-nucleophilic.
Table 1: Quantitative Chemical and Physical Properties
| Property | Value |
| Chemical Name | L-Alanine, N-nitro-, ethyl ester (9CI) |
| CAS Registry Number | 504439-37-6[1] |
| Molecular Formula | C5H10N2O4[1] |
| Molecular Weight | 162.144 g/mol [1] |
| SMILES String | CCOC(=O)N[O-] |
| Topological Polar Surface Area (TPSA) | ~95.2 Ų (derived from N-nitroalanine core)[3] |
| Hydrogen Bond Donors | 1[3] |
| Hydrogen Bond Acceptors | 5[3] |
| Rotatable Bonds | 4 |
Mechanistic Chemistry of N-Nitration: Causality and Logic
The synthesis of N-nitroamino acids relies on the seminal protocols established by A. P. N. Franchimont in 1888[2]. However, adapting this for L-alanine requires strict mechanistic control.
Why use the ethyl ester instead of free L-alanine? Free amino acids exist as zwitterions, making them highly insoluble in the organic and highly acidic media required for nitration. More critically, exposing an unprotected carboxylic acid to fuming nitric acid inevitably leads to mixed anhydride formation and subsequent oxidative decarboxylation. By utilizing the ethyl ester, the carboxylate is chemically masked, directing the electrophilic nitronium ion ( NO2+ ) exclusively to the amine lone pair.
Why is strict temperature control (< 0°C) mandatory? The newly formed N−NO2 bond is thermodynamically labile. At elevated temperatures in the presence of strong mineral acids, the bond undergoes homolytic cleavage or acid-catalyzed denitration, leading to catastrophic yield loss and potential thermal runaway[2]. The low temperature stabilizes the kinetic product.
Workflow for the electrophilic N-nitration of L-alanine ethyl ester.
Experimental Protocol: Self-Validating Synthesis
To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a built-in verification mechanism to confirm success before proceeding.
Reagents Required:
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L-Alanine ethyl ester hydrochloride (1.0 eq)
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Concentrated Sulfuric Acid ( H2SO4 , 98%)
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Fuming Nitric Acid ( HNO3 , >90%) (1.5 eq)
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Crushed ice and Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
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Acidic Solvation: Suspend L-alanine ethyl ester hydrochloride in concentrated H2SO4 in a round-bottom flask.
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Causality: H2SO4 acts as both the solvent and the dehydrating agent to generate the nitronium ion in the next step.
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Thermal Regulation: Submerge the flask in an ice-salt bath and allow the internal temperature to equilibrate to -5°C.
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Electrophilic Addition: Add fuming HNO3 dropwise via an addition funnel over 30 minutes. Maintain internal temperature strictly below 0°C.
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Self-Validation Checkpoint 1 (Thermal): A lack of brown NO2 gas evolution confirms the N-nitro bond is remaining intact and not decomposing.
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Quenching: After 1 hour of stirring at 0°C, pour the reaction mixture slowly over vigorously stirred crushed ice.
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Causality: Rapid dilution of the acid halts the reaction and precipitates the highly lipophilic N-nitro ester.
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Extraction & Washing: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with cold, saturated NaHCO3 until the aqueous phase is pH 7.
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Validation & Characterization:
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Self-Validation Checkpoint 2 (TLC): Spot the organic layer on a silica TLC plate. Stain with Ninhydrin. The starting material will show a bright purple spot (primary amine). The successful product will be Ninhydrin-negative but UV-active (210 nm) , proving the amine has been fully substituted.
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Self-Validation Checkpoint 3 (NMR): In 1H NMR ( CDCl3 ), look for the distinct downfield shift of the α -proton (CH) compared to the starting material, caused by the strong electron-withdrawing effect of the N−NO2 group.
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Structural Dynamics and Drug Development Applications
In drug development, L-Alanine, N-nitro-, ethyl ester acts as a highly stable "prodrug" for Nitric Oxide (NO) delivery.
While the ethyl ester is stable in neutral aqueous solutions, it becomes biologically active upon encountering esterases in human plasma. The enzymatic cleavage of the ethyl ester yields the free acid, N-nitro-L-alanine. Without the protective ester group, the free N-nitroamino acid is highly unstable at physiological pH. It rapidly undergoes spontaneous decarboxylation and N-N bond cleavage, releasing Nitric Oxide (NO), acetaldehyde, and ammonia. This makes the compound an excellent candidate for targeted vasodilation or localized oxidative stress induction in tumor microenvironments.
Logical pathway of ester hydrolysis and subsequent Nitric Oxide (NO) release.
References
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MOLBASE. "L-ALANINE,N-NITRO-,ETHYLESTER(9CI) - Molecular Formula." Retrieved from 4.
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Benchchem. "The Genesis of N-Nitroamino Acids: A Technical Chronicle of Discovery and Synthesis." Retrieved from 5.
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National Center for Biotechnology Information (PubChem). "Nitroalanine | C3H6N2O4 | CID 18635070." Retrieved from 3.
